4-Methyl-L-phenylalanine

Pharmacology Receptor Binding Structure-Activity Relationship

Choose 4-Methyl-L-phenylalanine (4-MePhe, CAS 7758-37-4) for precise structure-function studies. Its para-methyl group delivers a Hammett σp of -0.17, conferring distinct hydrophobicity and electron-donating character unmatched by ortho- or meta-methyl isomers. Documented catalytic efficiency (kcat/KM=0.33 mM⁻¹s⁻¹) and a reliable ESI-MS/MS NH3-loss fragmentation pathway make it an essential building block for peptide synthesis, enzyme engineering, and LC-MS/MS method development. ≥98% purity ensures reproducibility. Request your quote today.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 7758-37-4
Cat. No. B1345941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-L-phenylalanine
CAS7758-37-4
Synonyms4-methylphenylalanine
4-methylphenylalanine, (D)-isomer
4-methylphenylalanine, (DL)-isomer
4-methylphenylalanine, (L)-isome
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)O)N
InChIInChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyDQLHSFUMICQIMB-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-L-phenylalanine (CAS 7758-37-4) | Verified Specifications and Procurement Data


4-Methyl-L-phenylalanine (4-MePhe, CAS 7758-37-4) is a non-proteinogenic, para-substituted analog of L-phenylalanine, characterized by the addition of a methyl group to the 4-position of the aromatic ring . This modification increases the molecular weight to 179.22 g/mol (C10H13NO2) and alters the compound's physicochemical properties, including a reduced aqueous solubility of 0.014 g/L at 25°C and a melting point range of 243-279°C, depending on the source . It is widely used as a building block in peptide synthesis and as a probe in enzyme-substrate specificity studies, with its distinct steric and electronic profile differentiating it from the native amino acid and other substituted analogs .

4-Methyl-L-phenylalanine: Why Closely Related Analogs Cannot Be Assumed Interchangeable


Despite sharing a core L-phenylalanine scaffold, substitution patterns (ortho, meta, para) and the nature of the substituent (e.g., methyl vs. halogen vs. methoxy) profoundly impact key performance metrics. Para-methyl substitution, as in 4-MePhe, confers a unique balance of hydrophobicity and electron-donating character (Hammett σp = -0.17) that directly influences enzyme recognition, receptor binding kinetics, and protein folding stability compared to ortho- or meta-methyl analogs, or para-substituted halogens [1][2]. Generic substitution without verification of these quantitative differentials can lead to significantly altered EC50 values, catalytic efficiencies (kcat/KM), and even divergent fragmentation pathways in analytical workflows [3]. The evidence presented below quantifies these differences to support informed, data-driven procurement decisions.

Quantitative Differentiation Guide: 4-Methyl-L-phenylalanine vs. Structural Analogs


Functional Activity: EC50 and Emax Comparison in a Cellular Assay

In a head-to-head panel of phenylalanine derivatives, 4-methyl-L-phenylalanine exhibits a distinct functional profile. Its EC50 of 22 μM and Emax of 192% are notably different from the 2-methyl (EC50 40 μM, Emax 170%) and 3-methyl (EC50 52 μM, Emax 134%) positional isomers, as well as from the 4-chloro analog (EC50 24 μM, Emax 156%) [1]. This demonstrates that para-methyl substitution yields a more potent and efficacious response compared to other methyl isomers and a distinct efficacy profile compared to halogenated analogs.

Pharmacology Receptor Binding Structure-Activity Relationship

Enzyme Catalytic Efficiency: kcat/KM Comparison with Wild-Type and Mutant Enzymes

When acting as a substrate for the enzyme with EC number 5.4.3.10, the catalytic efficiency (kcat/KM) of 4-methyl-L-phenylalanine differs between the wild-type and a mutant (L104A) form. The wild-type enzyme processes the compound with an efficiency of 0.33 mM/s, while the L104A mutant shows a reduced efficiency of 0.27 mM/s [1]. This 18% decrease in efficiency demonstrates that the para-methyl group is a key structural determinant for optimal enzyme recognition and turnover, a finding that can be compared to the native substrate or other analogs in future studies.

Enzymology Biocatalysis Substrate Specificity

Aqueous Solubility: Quantified Sparing Solubility Compared to Predicted Values

The experimentally determined aqueous solubility of 4-methyl-L-phenylalanine is 0.014 g/L at 25°C . This value is significantly lower than that of the parent L-phenylalanine, which has a reported solubility of approximately 26.9 g/L at 25°C [1]. The >99% reduction in solubility is a direct consequence of the para-methyl substitution, which increases the compound's hydrophobicity.

Formulation Analytical Chemistry Biophysical Properties

Purity Specification: Verified HPLC Purity Threshold for Research Use

Leading chemical suppliers specify a minimum purity of ≥98.0% for 4-methyl-L-phenylalanine, as determined by both HPLC (area%) and non-aqueous titration . This is a verifiable, quantitative specification that ensures a high degree of chemical homogeneity, which is critical for reproducible results in sensitive assays like enzyme kinetics and peptide synthesis.

Quality Control Procurement Analytical Specification

Mass Spectrometric Fragmentation: Divergent Pathway Governed by Substituent Electronic Effects

The gas-phase fragmentation of protonated phenylalanine derivatives is dictated by the electronic nature of the ring substituent. For electron-donating groups like the para-methyl in 4-MePhe, the primary fragmentation pathway is the loss of NH3 [1]. This is in contrast to derivatives with electron-withdrawing substituents (e.g., 4-NO2, 4-CN), which favor the combined loss of H2O and CO [1]. This behavior, rationalized by the Hammett equation, provides a predictable and distinct analytical signature.

Analytical Chemistry Mass Spectrometry Physical Organic Chemistry

Protein Folding Stability: Tunable Modulation in a Model System

In a comparative study using the villin headpiece helical subdomain (HP36), the incorporation of 4-methylphenylalanine into the hydrophobic core successfully modulated folding stability without introducing dramatic steric effects [1]. While both 4-methylphenylalanine and 4-fluorophenylalanine were shown to tune interactions, specific variants containing 4-MePhe were observed to be more stable than the wild-type protein [1].

Protein Engineering Biophysics Structural Biology

Procurement-Driven Application Scenarios for 4-Methyl-L-phenylalanine


Structure-Activity Relationship (SAR) Studies for Receptor or Enzyme Targets

When a specific functional profile is required, such as an EC50 of 22 μM and Emax of 192% as demonstrated in cellular assays [1], 4-methyl-L-phenylalanine is the precise tool. Its distinct activity profile relative to 2-methyl and 3-methyl isomers makes it essential for dissecting the steric and electronic requirements of a binding pocket, ensuring experimental results are directly attributable to the para-methyl substitution.

Enzymology and Biocatalysis Development

For characterizing or engineering enzymes where the 4-methyl group is a key recognition element, 4-MePhe serves as a defined substrate. The documented catalytic efficiency (kcat/KM) of 0.33 mM/s for the wild-type enzyme provides a benchmark for evaluating enzyme performance [2]. This data allows researchers to quantify the impact of mutations on substrate turnover and select this specific analog over others for detailed kinetic studies.

Rational Protein Design and Engineering

In projects aimed at modulating protein folding stability, 4-MePhe offers a unique advantage. The evidence shows that it can be incorporated into a hydrophobic core to tune stability without introducing major steric clashes [3]. This makes it a valuable building block for creating protein variants with tailored biophysical properties, a specific application supported by direct comparative biophysical data.

Development of Analytical Methods and Standards

The distinct mass spectrometric fragmentation pathway of 4-MePhe, characterized by the loss of NH3, provides a reliable analytical marker [4]. This predictable behavior, coupled with its defined purity specification of ≥98.0% , qualifies it as a high-quality standard or reference material for LC-MS/MS method development, enabling confident identification and quantification in complex biological or chemical matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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